molecular formula C20H18ClN3O4S B2591487 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide CAS No. 1019104-01-8

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide

Cat. No. B2591487
CAS RN: 1019104-01-8
M. Wt: 431.89
InChI Key: PTJDUAIWVPUSJY-UHFFFAOYSA-N
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Description

The compound is a circadian clock modulator that lengthens a circadian period in cells and tissues. It selectively stabilizes CRY2 through interaction with the FAD-binding pocket . It belongs to the class of organic compounds known as phenylpyrazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods such as Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1 HNMR) spectroscopy . Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that all synthesized analogues were found to be potent in donating hydrogen free radicals .


Physical And Chemical Properties Analysis

The compound is similar to Pyraclostrobin, which has a molar mass of 387.82 g·mol −1 . More specific physical and chemical properties of the compound are not available in the sources.

Scientific Research Applications

Synthesis and Characterization

Research on related compounds often explores the synthesis and chemical reactions of complex molecules. For example, the study of reactions involving amino compounds with 2,4,6-triphenyl-1,3-oxazinylium perchlorate highlights the intricate pathways to various heterocyclic compounds, including pyrazoline derivatives, demonstrating the complexity and versatility in synthesizing related chemical structures (Shibuya, 1981).

Pharmacological Activities

The pharmacological screening of novel compounds, such as those derived from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, has shown promising anti-inflammatory activities. These studies provide insights into the potential therapeutic applications of chemically similar compounds, indicating a route for future research into their biological effects and mechanisms of action (Abdulla et al., 2014).

Molecular Structure Analysis

Investigations into the molecular structure of compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, using techniques like X-ray diffraction and DFT calculations, offer valuable information on the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the structural basis of chemical reactivity and biological activity, providing a foundation for the design of new compounds with desired properties (Karabulut et al., 2014).

Antimicrobial and Anticancer Agents

Research into novel pyrazole derivatives has identified compounds with significant antimicrobial and anticancer activities. These studies highlight the potential of such molecules in developing new therapeutic agents against various bacterial infections and cancer types, emphasizing the importance of chemical innovation in drug discovery (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

The compound is a circadian clock modulator that lengthens a circadian period in cells and tissues. It selectively stabilizes CRY2 through interaction with the FAD-binding pocket .

Future Directions

The compound and its analogues have shown potential in various biological activities. Future research could focus on exploring these activities further and optimizing the synthesis process .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-17-7-6-12(8-18(17)28-2)20(25)22-19-15-10-29(26)11-16(15)23-24(19)14-5-3-4-13(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDUAIWVPUSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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